An In-depth Technical Guide to Methyl 3-(azepan-1-yl)propanoate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 3-(azepan-1-yl)propanoate: Synthesis, Properties, and Applications
Foreword: The Azepane Scaffold in Modern Drug Discovery
The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for novel interactions with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles compared to their five- and six-membered counterparts.[1][2][3] This guide provides a comprehensive technical overview of Methyl 3-(azepan-1-yl)propanoate, a versatile building block for the synthesis of more complex azepane-containing molecules of therapeutic interest.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | 110-120 °C at reduced pressure | Based on the boiling point of the piperidine analog. |
| Density | ~0.98 g/cm³ | Similar to other cyclic amine esters. |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | The ester and tertiary amine functionalities confer some polarity, but the overall molecule remains largely nonpolar. |
| pKa (of the conjugate acid) | ~8.5 - 9.5 | Typical for a tertiary amine. |
Synthesis of Methyl 3-(azepan-1-yl)propanoate
The most direct and efficient method for the synthesis of Methyl 3-(azepan-1-yl)propanoate is the aza-Michael addition of azepane to methyl acrylate.[4][5][6][7][8] This reaction is a conjugate addition of a nucleophilic amine to an α,β-unsaturated carbonyl compound.
Caption: Synthetic workflow for Methyl 3-(azepan-1-yl)propanoate.
Detailed Experimental Protocol
Materials:
-
Azepane (Hexamethyleneimine)
-
Methyl acrylate
-
Methanol (or other suitable solvent, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine azepane (1.0 eq) and methyl acrylate (1.05-1.2 eq). The reaction can often be performed neat (solvent-free). Alternatively, a protic solvent such as methanol can be used.
-
Reaction Conditions: The aza-Michael addition of aliphatic amines is often exothermic and can proceed at room temperature. Stir the reaction mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For less reactive systems, gentle heating (e.g., 40-60 °C) or the use of microwave irradiation can significantly accelerate the reaction.[6]
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent (if used) under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield Methyl 3-(azepan-1-yl)propanoate as a colorless to pale yellow oil.
-
Causality Behind Experimental Choices:
-
Stoichiometry: A slight excess of methyl acrylate is often used to ensure complete consumption of the azepane starting material.
-
Solvent: While the reaction can be run neat, a solvent can help to control the exothermicity of the reaction. Protic solvents can facilitate the reaction by stabilizing the transition state.
-
Purification: Vacuum distillation is the preferred method for purifying liquid products of this volatility, as it allows for purification at lower temperatures, minimizing the risk of product decomposition.
Spectroscopic Characterization (Predicted)
While experimental spectra for Methyl 3-(azepan-1-yl)propanoate are not widely published, we can predict the key spectroscopic features based on the analysis of its constituent parts: the azepane ring and the methyl propanoate chain. The following predictions are based on data for analogous structures, including methyl propanoate.[9][10][11][12][13][14][15]
¹H NMR Spectroscopy
-
-O-CH₃ (s, 3H): ~3.6-3.7 ppm. A sharp singlet corresponding to the methyl ester protons.
-
-N-CH₂-CH₂-CO- (t, 2H): ~2.7-2.9 ppm. A triplet for the methylene group adjacent to the nitrogen.
-
-CH₂-CO- (t, 2H): ~2.4-2.6 ppm. A triplet for the methylene group adjacent to the carbonyl.
-
Azepane ring protons (m, 12H): A series of overlapping multiplets in the range of ~1.5-2.6 ppm. The protons on the carbons alpha to the nitrogen will be the most downfield.
¹³C NMR Spectroscopy
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C=O (ester carbonyl): ~172-174 ppm.
-
-O-CH₃ (methyl ester): ~51-52 ppm.
-
-N-CH₂- (azepane, alpha carbons): ~54-56 ppm.
-
-N-CH₂- (propanoate chain): ~52-54 ppm.
-
-CH₂-CO-: ~33-35 ppm.
-
Azepane ring carbons (beta and gamma): A series of peaks in the range of ~26-29 ppm.
Infrared (IR) Spectroscopy
-
C=O stretch (ester): A strong, sharp absorption band around 1735-1745 cm⁻¹.[11][12]
-
C-O stretch (ester): A strong absorption band in the region of 1170-1250 cm⁻¹.[11][12]
-
C-H stretch (aliphatic): Multiple bands in the region of 2850-2960 cm⁻¹.[11][12]
-
C-N stretch: A medium to weak absorption in the fingerprint region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 185.
-
Key Fragmentation Patterns: Expect fragmentation alpha to the nitrogen atom, leading to the loss of an ethyl group from the ring or cleavage of the propanoate side chain. A prominent fragment would be the loss of the methoxycarbonyl group (-COOCH₃) or the entire propanoate side chain.
Reactivity and Stability
Methyl 3-(azepan-1-yl)propanoate exhibits reactivity characteristic of both a tertiary amine and an ester.
-
Amine Reactivity: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be protonated by acids to form an azepanium salt.
-
Ester Reactivity: The ester group is susceptible to nucleophilic acyl substitution. For example, it can undergo hydrolysis under acidic or basic conditions to yield 3-(azepan-1-yl)propanoic acid and methanol. It can also react with other nucleophiles, such as amines, in an aminolysis reaction to form amides.[16][17][18]
-
Stability: As a β-amino ester, it may be prone to degradation under certain conditions.[19][20][21] It is advisable to store the compound in a cool, dry place, protected from light and moisture.
Caption: Key reactions of Methyl 3-(azepan-1-yl)propanoate.
Applications in Drug Development
The primary utility of Methyl 3-(azepan-1-yl)propanoate is as a chemical intermediate in the synthesis of more elaborate molecules for drug discovery and development. The azepane moiety is found in a number of FDA-approved drugs and clinical candidates, where it often serves to modulate solubility, lipophilicity, and metabolic stability, while also providing a vector for interaction with the biological target.[1][3]
Potential Therapeutic Areas for Azepane Derivatives:
-
Oncology: As scaffolds for kinase inhibitors and other anti-cancer agents.[1]
-
Infectious Diseases: In the development of novel antibacterial and antifungal compounds.[1]
-
Central Nervous System (CNS) Disorders: As components of molecules targeting receptors and enzymes implicated in neurodegenerative diseases like Alzheimer's.[1]
-
Cardiovascular Diseases: In the design of agents targeting various cardiovascular pathways.
The propanoate side chain of Methyl 3-(azepan-1-yl)propanoate provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to the corresponding alcohol, allowing for its incorporation into a wide array of pharmacologically active structures.
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